molecular formula C19H20N2O4S2 B2825783 N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 2034489-04-6

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2825783
CAS No.: 2034489-04-6
M. Wt: 404.5
InChI Key: QHYAVCCXTUVLQE-UHFFFAOYSA-N
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Description

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Regiocontrolled Synthesis and Reactions

  • Regiocontrolled Synthesis of γ-Hydroxybutenolides : The photooxygenation of 2-thiophenyl-substituted furans, which shares structural similarities with the compound , results in a controlled synthesis of γ-hydroxybutenolides. This reaction involves the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide, suggesting a potential pathway for similar transformations in related compounds (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
  • Synthesis of 3-Methylthio-substituted Furans : A cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, similar in structure to the compound of interest, confirms a tandem reaction mechanism. This method facilitates the synthesis of 3-methylthio-substituted furans and related derivatives, indicating potential synthetic routes for similar structures (Yin et al., 2008).

Polymeric Applications

  • Poly(thiophenylanilino) and poly(furanylanilino) Polymers : Novel hybrid polymers with thiophenylanilino and furanylanilino backbones are reported, highlighting the versatility of furan and thiophene derivatives in polymer science. This work suggests potential applications of structurally similar compounds in creating novel polymers with specific electrical and optical properties (Baldwin et al., 2008).

Building Blocks in Medicinal Chemistry

  • Furans, Thiophenes in Drug Discovery : Although the request excludes drug usage, it's worth noting that furans and thiophenes are essential building blocks in medicinal chemistry. These compounds serve as scaffolds or synthons in developing therapeutic agents, underlining the chemical significance of the compound's structural components (Sperry & Wright, 2005).

Corrosion Inhibition

  • Corrosion Inhibition by Thiophene Schiff Base : A study on thiophene Schiff base as a corrosion inhibitor for mild steel highlights the protective properties of thiophene derivatives. The compound's structural similarity suggests potential applications in corrosion inhibition or as a protective agent (Daoud et al., 2014).

Synthetic Chemistry and Material Science

  • Nucleophilic Carbon-Carbon Bond Formation on Furans : The study demonstrates a regioselective approach to introducing carbon functional groups to furan nuclei, indicating potential applications in synthetic chemistry for structurally related compounds (Akai et al., 2004).

Properties

IUPAC Name

2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYAVCCXTUVLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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